N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a fluoropyrimidine ring, a piperidine moiety, and a furan carboxamide group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 5-fluoropyrimidine-2-amine: This intermediate can be prepared by reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired amine.
Formation of the piperidine derivative: The 5-fluoropyrimidine-2-amine is then reacted with 4-piperidinemethanol under appropriate conditions to form the piperidine derivative.
Coupling with furan-2-carboxylic acid: The final step involves coupling the piperidine derivative with furan-2-carboxylic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the furan carboxamide.
Substitution: The fluoropyrimidine ring can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions on the fluoropyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine moiety may enhance binding affinity and specificity, while the furan carboxamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(piperidin-4-yl)methyl)furan-2-carboxamide: Similar structure but with a phenyl group instead of a fluoropyrimidine ring.
N-((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide: Contains a chloropyrimidine ring instead of a fluoropyrimidine ring.
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Features a thiophene ring instead of a furan ring.
Uniqueness
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the presence of the fluoropyrimidine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-12-9-18-15(19-10-12)20-5-3-11(4-6-20)8-17-14(21)13-2-1-7-22-13/h1-2,7,9-11H,3-6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPKEBDCLIMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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